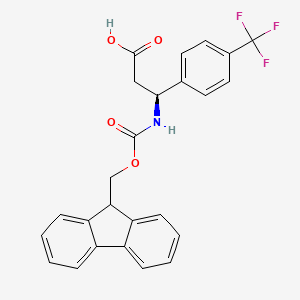(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
CAS No.: 507472-21-1
Cat. No.: VC4871164
Molecular Formula: C25H20F3NO4
Molecular Weight: 455.433
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 507472-21-1 |
|---|---|
| Molecular Formula | C25H20F3NO4 |
| Molecular Weight | 455.433 |
| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
| Standard InChI Key | CUOIPSCYWJDJNE-QFIPXVFZSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Fmoc-Phe(4-CF₃)-OH consists of an L-phenylalanine core substituted with a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The Fmoc group, a staple in modern peptide chemistry, protects the α-amino group during synthesis, enabling selective deprotection under basic conditions . The trifluoromethyl moiety introduces significant hydrophobicity and electron-withdrawing effects, altering the compound’s reactivity and interaction with biological systems .
Table 1: Key Physicochemical Properties
The compound’s low pKa (3.65) reflects the electron-withdrawing influence of the -CF₃ group, enhancing acidity compared to unmodified phenylalanine . Its crystalline form remains stable under standard storage conditions (2–8°C), though prolonged exposure to moisture or elevated temperatures may degrade the Fmoc group .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(4-CF₃)-OH is integral to SPPS due to its orthogonal protection strategy. The Fmoc group is selectively removed using piperidine, leaving other functional groups intact . This enables precise sequential assembly of peptide chains, particularly those requiring hydrophobic or fluorinated residues for enhanced binding affinity or metabolic stability .
Biopharmaceutical Relevance
The -CF₃ group’s hydrophobicity improves peptide membrane permeability, a critical factor in drug candidates targeting intracellular pathways . For example, fluorinated peptides incorporating this residue exhibit prolonged half-lives in vivo due to reduced enzymatic degradation and increased serum protein binding .
Related Fluorinated Amino Acid Derivatives
Comparison with Trifluoromethoxy Analogues
A structurally related compound, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS 320727-89-7), replaces the -CF₃ group with a -OCF₃ substituent . This modification reduces hydrophobicity but enhances resistance to oxidative metabolism, illustrating the tunability of fluorinated residues for specific applications .
Table 2: Comparative Properties of Fluorinated Phenylalanine Derivatives
| Compound | Substituent | Molecular Weight | Hydrophobicity (LogP) |
|---|---|---|---|
| Fmoc-Phe(4-CF₃)-OH | -CF₃ | 455.43 g/mol | 5.2 (Predicted) |
| Fmoc-Phe(4-OCF₃)-OH | -OCF₃ | 471.4 g/mol | 4.8 (Predicted) |
| Quantity | Price (USD) |
|---|---|
| 1 g | $75.00 |
| 5 g | $350.00 |
Bulk purchases may require direct inquiry due to variable production costs and regulatory compliance .
Future Directions and Research Opportunities
Recent advances in fluorinated peptide therapeutics highlight the potential of Fmoc-Phe(4-CF₃)-OH in targeting protein-protein interactions and enzyme active sites. Ongoing studies explore its incorporation into antimicrobial peptides and protease inhibitors, leveraging the -CF₃ group’s ability to modulate binding kinetics . Additionally, computational modeling of its electronic effects could streamline the design of next-generation fluorinated biomolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume